1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-nitro-1-(phenylsulfonyl)-
Description
Historical Context of Heterocyclic Scaffolds in Drug Discovery
Heterocyclic compounds have dominated pharmaceutical development since the early 19th century, with foundational discoveries including the isolation of pyrrole from bone pyrolysis in 1834 and the synthesis of indigo dye derivatives in 1906. The recognition of purines and pyrimidines as genetic code components in 1951 catalyzed systematic exploration of nitrogen-containing heterocycles for biological targeting. Modern drug discovery leverages these scaffolds for three key advantages:
- Structural mimicry of endogenous biomolecules enables targeted receptor interactions
- Tunable electronic properties through heteroatom positioning facilitate optimized binding kinetics
- Synthetic versatility permits systematic derivatization for pharmacokinetic optimization
Table 1 highlights landmark heterocyclic drugs and their therapeutic targets:
| Heterocyclic Core | Therapeutic Target | Clinical Application | Year Approved |
|---|---|---|---|
| Benzodiazepine | GABA receptors | Anxiety disorders | 1960 |
| β-Lactam | Penicillin-binding proteins | Antibacterial | 1942 |
| Imidazopyridine | ATP-binding sites | Antiviral | 1996 |
| Pyrrolopyridine | Kinase domains | Oncology | 2018 |
The evolution of solid-phase synthesis techniques in the late 20th century enabled combinatorial derivatization of core scaffolds like pyrrolo-pyridines, as demonstrated by Sisodia and Agrawal's work on isoxazolecarboxaldehyde BH adducts. This methodological advancement supported structure-activity relationship (SAR) studies critical for optimizing heterocyclic drug candidates.
Role of 1H-Pyrrolo[2,3-b]pyridine Core in Targeted Therapy Development
The 1H-pyrrolo[2,3-b]pyridine system provides unique three-dimensional geometry for interfacing with biological targets, particularly kinase ATP-binding pockets. Strategic functionalization at the 2-, 5-, and 1-positions enables precise modulation of:
- Electron density distribution via nitro groups (5-position)
- Hydrophobic interactions through iodinated aryl systems (2-position)
- Hydrogen bonding capacity from sulfonamide substituents (1-position)
Recent studies demonstrate that 2-iodo-5-nitro-1-(phenylsulfonyl)- derivatives exhibit enhanced binding to cyclin-dependent kinase 8 (CDK8), a colorectal cancer oncoprotein. X-ray crystallography reveals three critical interactions (Figure 1):
- Iodo substituent occupies a hydrophobic subpocket near Val27
- Nitro group forms π-stacking with His106 sidechain
- Phenylsulfonyl moiety hydrogen-bonds to Asp98 backbone
Figure 1: Proposed binding mode of 2-iodo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in CDK8 active site (Adapted from )
Comparative analysis of pyrrolo-pyridine derivatives highlights the pharmacological impact of specific substitutions (Table 2):
| Compound | CDK8 IC₅₀ (nM) | Selectivity vs CDK1 | LogP |
|---|---|---|---|
| Parent scaffold | 5200 | 2.1-fold | 1.2 |
| 5-Nitro derivative | 890 | 8.7-fold | 1.8 |
| 2-Iodo-5-nitro derivative | 48.6 | 103-fold | 2.4 |
| 1-(Phenylsulfonyl) analog | 32.1 | 127-fold | 2.9 |
The synergistic effect of iodination and sulfonylation improves both potency (108-fold increase vs parent scaffold) and kinase selectivity through complementary steric and electronic effects. Molecular dynamics simulations suggest the phenylsulfonyl group induces conformational changes in the activation loop, stabilizing the Type II inhibitor binding mode.
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-iodo-5-nitropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8IN3O4S/c14-12-7-9-6-10(17(18)19)8-15-13(9)16(12)22(20,21)11-4-2-1-3-5-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFUXAOAUZTJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8IN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-nitro-1-(phenylsulfonyl)- typically involves multiple steps, starting from simpler precursors. One common approach is the multi-step synthesis starting with 1H-pyrrolo[2,3-b]pyridine as the core structure. The following steps are involved:
Sulfonylation: The attachment of the phenylsulfonyl group (-SO2C6H5) at the 1-position.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The process also involves purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-nitro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitrate esters or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group (-NH2).
Substitution: The iodine atom can be substituted with other groups or atoms through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Nucleophiles such as sodium iodide (NaI) and various amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitrate esters, nitroso compounds.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted pyrrolopyridines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-nitro-1-(phenylsulfonyl)- exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the substituents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of the target compound with structurally related pyrrolo[2,3-b]pyridine derivatives:
Key Observations:
Substituent Position Effects: The target compound’s iodine at position 2 distinguishes it from analogs like 5-(4-cyanophenyl)-3-iodo-1-(phenylsulfonyl)- (iodo at position 3) . Positional differences influence electronic distribution and reactivity. For example, 2-iodo derivatives may exhibit enhanced electrophilicity at the adjacent carbon compared to 3-iodo isomers.
Synthetic Pathways: The target compound likely requires nitration at position 5, similar to 5-bromo-1-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, where concentrated nitric acid is used . Suzuki-Miyaura coupling, as seen in 5-(4-cyanophenyl)-3-iodo-1-(phenylsulfonyl)-, could be applicable for modifying the target compound’s aryl groups .
Stability and Solubility: The phenylsulfonyl group in the target compound and 5-(4-cyanophenyl)-3-iodo-1-(phenylsulfonyl)- improves stability against oxidation but reduces solubility in polar solvents compared to methyl or amide-substituted analogs .
Research Findings and Data
Reactivity Comparison
- Nitro Group Reduction: The 5-nitro group in the target compound can be reduced to an amine under hydrogenation conditions (e.g., Raney Ni/H₂), analogous to the reduction of 3-nitro-5-phenyl-1H-pyrrolo[2,3-b]pyridine to 3-amino derivatives .
- Iodine as a Leaving Group: The 2-iodo substituent may facilitate cross-coupling reactions (e.g., Sonogashira or Heck reactions) more effectively than bromo or cyano groups due to iodine’s superior leaving group ability .
Spectroscopic Data
While specific NMR data for the target compound are unavailable, comparisons can be drawn from related compounds:
- 1H NMR: The phenylsulfonyl group typically causes deshielding of adjacent protons (δ ~7.5–8.5 ppm), as seen in 5-(4-cyanophenyl)-3-iodo-1-(phenylsulfonyl)- .
- 13C NMR : Nitro groups induce significant downfield shifts (~140–150 ppm) in adjacent carbons, as observed in 5-bromo-1-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-nitro-1-(phenylsulfonyl)- (CAS No. 1186501-78-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H8IN3O4S
- Molecular Weight : 429.19 g/mol
- IUPAC Name : 1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-nitro-1-(phenylsulfonyl)-
The compound features a pyrrolopyridine core with various substituents that contribute to its biological profile.
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit potent anticancer properties. For instance, studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Antimicrobial Properties
1H-Pyrrolo[2,3-b]pyridine derivatives have demonstrated antimicrobial activity against a range of pathogens. In vitro studies revealed effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The compound's ability to disrupt microbial cell membranes is a proposed mechanism for its antimicrobial effects.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown activity against kinases and proteases, which are critical in various disease states including cancer and inflammation. The inhibition of these enzymes can lead to decreased cell proliferation and survival.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of several pyrrolo[2,3-b]pyridine derivatives, including the compound . The results indicated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. Mechanistic studies suggested that apoptosis was induced through caspase activation and mitochondrial dysfunction .
Study 2: Antimicrobial Activity
In a comparative study published in Antimicrobial Agents and Chemotherapy, the antimicrobial efficacy of this compound was assessed against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as a therapeutic agent in treating bacterial infections .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
